molecular formula C11H9N3O3S B2492523 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 866156-76-5

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B2492523
CAS No.: 866156-76-5
M. Wt: 263.27
InChI Key: HTABQSJSFAMLAM-UHFFFAOYSA-N
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Description

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid is a compound with the molecular formula C11H9N3O3S It is known for its unique structure, which includes a benzothiadiazole moiety linked to a cyclopropane carboxylic acid group

Scientific Research Applications

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas where benzothiadiazole derivatives have shown promise.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 1,2,3-benzothiadiazole with cyclopropane carboxylic acid derivatives. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzothiadiazole moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzothiadiazole ring, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzothiadiazole: A simpler compound with a similar benzothiadiazole ring structure.

    Cyclopropane carboxylic acid: A compound with a similar cyclopropane carboxylic acid group but lacking the benzothiadiazole moiety.

Uniqueness

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the combination of the benzothiadiazole and cyclopropane carboxylic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(1,2,3-benzothiadiazol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-10(6-4-7(6)11(16)17)12-5-1-2-9-8(3-5)13-14-18-9/h1-3,6-7H,4H2,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABQSJSFAMLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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